(2-Chloro-6-methylphenyl)hydrazine

Vue d'ensemble

Description

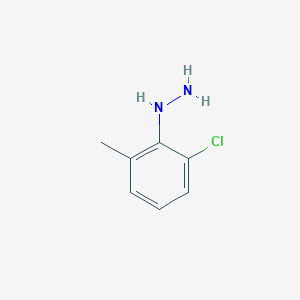

(2-Chloro-6-methylphenyl)hydrazine is a chemical compound with the molecular formula C7H9ClN2. It is a hydrazine derivative that has been studied for its potential therapeutic and toxic effects. This compound is known for its unique structure, which includes a chloro group and a methyl group attached to a phenyl ring, making it an interesting subject for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-methylphenyl)hydrazine typically involves the reaction of 2-chloro-6-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Analyse Des Réactions Chimiques

Condensation Reactions with Carbonyl Compounds

(2-Chloro-6-methylphenyl)hydrazine undergoes efficient condensation with electron-deficient aldehydes to form hydrazones under mild, catalyst-free conditions. This reaction is facilitated by water as a co-solvent and proceeds at room temperature in open air, eliminating the need for acid catalysts .

Key Features:

-

Substrate Scope : Compatible with aldehydes containing electron-withdrawing groups (e.g., cyano, nitro).

-

Reaction Conditions :

Example Reaction with Methyl 4-Cyano-3-formylbenzoate:

| Substrate | Product | Time (min) | Yield (%) |

|---|---|---|---|

| Methyl 4-cyano-3-formylbenzoate | (E)-4-cyano-3-((2-chloro-6-methylphenylhydrazono)methyl)benzoate | 5–15 | 95 |

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the hydrazine’s NH₂ group on the aldehyde carbonyl, followed by dehydration to form the C=N bond. Steric and electronic effects of substituents on the phenyl ring minimally impact reaction efficiency .

Reaction Parameters:

-

Catalyst : Pd[P( o-tolyl)₃]₂ with Josiphos ligand (CyPF- tBu)

-

Base : KOH

-

Temperature : 65–100°C

Selectivity Profile:

| Aryl Halide | Product Selectivity (Monoarylation:Diarylation) |

|---|---|

| 4-Chlorotoluene | 97:3 |

| Electron-deficient aryl-X | ≥95:5 |

Mechanistic Pathway :

-

Oxidative addition of aryl halide to Pd(0).

-

Reaction with hydrazine to form arylpalladium(II) hydrazido intermediate.

Pyrazole Formation:

Thiazole Derivatives:

-

Reactants : α-Halo ketones or thioureas

-

Application : Potential intermediates in pharmaceutical agents (e.g., Dasatinib analogs) .

Stability and Handling Considerations

Applications De Recherche Scientifique

Medicinal Chemistry

(2-Chloro-6-methylphenyl)hydrazine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds:

- Kinase Inhibitors : It is utilized in the preparation of small molecule kinase inhibitors, which are vital in treating cancers such as chronic myeloid leukemia (CML). For instance, it plays a role in the synthesis of BMS-354825, a potent Src/Abl kinase inhibitor that has shown efficacy against CML .

- Anticancer Agents : The compound has been involved in developing derivatives with anti-breast cancer activity, showcasing its potential in oncology .

Pesticide Development

The compound is also applied in agricultural chemistry as a precursor to various herbicides and fungicides. Its derivatives exhibit significant bacteriostatic activity, making them valuable for pest control formulations .

Case Study 1: Synthesis of Tyrosine Kinase Inhibitors

A study examined the synthesis of tyrosine kinase inhibitors using this compound as an intermediate. The resulting compounds demonstrated promising activity against cancer cell lines, indicating the compound's utility in developing targeted cancer therapies .

Case Study 2: Pesticidal Activity

Research focused on synthesizing sulfonylurea derivatives from this compound revealed their effectiveness against various bacterial strains. These findings support the compound's role in developing new agricultural products aimed at enhancing crop protection .

Mécanisme D'action

The mechanism of action of (2-Chloro-6-methylphenyl)hydrazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with the normal functioning of cells by forming reactive intermediates .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-5-methoxyphenylhydrazine

- 2-Chloro-6-fluorophenylhydrazine

- 2-Chloro-4-methylphenylhydrazine

Uniqueness

(2-Chloro-6-methylphenyl)hydrazine is unique due to the presence of both chloro and methyl groups on the phenyl ring. This unique structure imparts distinct chemical properties, making it more reactive in certain types of chemical reactions compared to its analogs.

Activité Biologique

Introduction

(2-Chloro-6-methylphenyl)hydrazine, a compound characterized by its hydrazine functional group and chlorinated aromatic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound can be synthesized through various methods involving the reaction of 2-chloro-6-methylphenyl isocyanate with hydrazine derivatives. The synthesis typically requires careful control of reaction conditions to yield the desired product with high purity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In a series of tests against various bacterial strains, the compound demonstrated significant inhibitory effects. For instance, it was found to have a minimum inhibitory concentration (MIC) of 1.5 μM against Mycobacterium tuberculosis, showcasing its potential as an anti-tubercular agent .

Enzyme Inhibition

One of the key areas of research involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The compound has shown IC50 values indicating potent inhibitory activity:

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| This compound | 0.10 ± 0.05 | 0.20 ± 0.05 |

These values suggest that this compound could serve as a lead compound for developing treatments for Alzheimer's disease by enhancing cholinergic signaling .

Anti-inflammatory Effects

In addition to its antimicrobial and enzyme inhibitory activities, this compound has been evaluated for anti-inflammatory properties. Studies utilizing animal models have demonstrated its effectiveness in reducing inflammation markers, indicating potential therapeutic applications in inflammatory diseases .

Study on Antimycobacterial Activity

A specific study focused on the antimycobacterial activity of various hydrazine derivatives, including this compound. The results showed that this compound not only inhibited the growth of Mycobacterium tuberculosis but also displayed bactericidal activity at higher concentrations, making it a candidate for further development in treating drug-resistant strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the phenyl ring can influence biological activity. Variations in substituents such as halogens or methyl groups significantly affect potency against both AChE and BuChE, suggesting that fine-tuning these groups could enhance therapeutic efficacy .

Propriétés

IUPAC Name |

(2-chloro-6-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5-3-2-4-6(8)7(5)10-9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGVNHBXCQUDKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384144 | |

| Record name | 2-CHLORO-6-METHYLPHENYLHYDRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89187-46-2 | |

| Record name | 2-CHLORO-6-METHYLPHENYLHYDRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.